SB 657510
Overview
Description
SB 657510: is a selective urotensin-II receptor antagonist. It is known for its role in inhibiting the urotensin-II-induced upregulation of inflammatory mediators such as adhesion molecules, cytokines, and tissue factors in human vascular endothelial cells . This compound has shown potential in slowing the development of diabetes-associated atherosclerosis in mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 657510 involves the following steps:
Bromination: The starting material, 4,5-dimethoxybenzenesulfonamide, undergoes bromination to introduce a bromine atom at the 2-position.
Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at the 4-position.
Coupling Reaction: The chlorinated intermediate is coupled with 4-chloro-3-[(3R)-1-methyl-3-pyrrolidinyl]oxyphenylamine to form the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: SB 657510 can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The compound can be reduced at the bromine and chlorine positions.
Substitution: This compound can undergo substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reagents such as bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: : SB 657510 is used to study the urotensin-II receptor-mediated signaling pathways . Biology : It is used to investigate the role of urotensin-II in various biological processes, including inflammation and atherosclerosis . Medicine : this compound has potential therapeutic applications in treating diabetes-associated atherosclerosis and other cardiorenal and metabolic diseases . Industry : The compound is used in the development of new drugs targeting the urotensin-II receptor .
Mechanism of Action
SB 657510 exerts its effects by selectively antagonizing the urotensin-II receptor. This inhibition prevents the urotensin-II-induced upregulation of inflammatory mediators such as adhesion molecules, cytokines, and tissue factors in human vascular endothelial cells . The compound also inhibits the mobilization of intracellular calcium ions, which is crucial for the contractile action of urotensin-II in isolated mammalian arteries and aortae .
Comparison with Similar Compounds
Similar Compounds
SB-334867: Another urotensin-II receptor antagonist with similar properties.
SB-399885 hydrochloride: A selective antagonist for the urotensin-II receptor.
BMS-303141: A compound with similar anti-inflammatory properties.
Uniqueness: : SB 657510 is unique in its high selectivity for the urotensin-II receptor and its potent anti-inflammatory effects. It has shown significant potential in slowing the development of diabetes-associated atherosclerosis, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZCINJGIRLCD-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474960-44-6 | |
Record name | SB 657510 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474960446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxy-benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.